GlcNAcstatin

Description

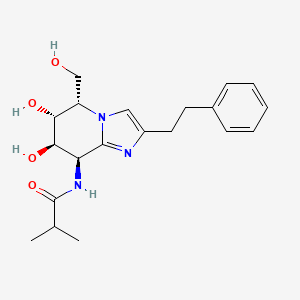

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H27N3O4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |

InChI |

InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1 |

InChI Key |

YCPLHXLUOSXDJD-WNRNVDISSA-N |

Isomeric SMILES |

CC(C)C(=O)N[C@H]1[C@H]([C@@H]([C@@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |

Canonical SMILES |

CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

GlcNAcstatin: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins, playing a critical regulatory role analogous to phosphorylation in a vast array of cellular processes.[1][2][3] The levels of O-GlcNAc are controlled by the balanced activities of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[4][5][6] Inhibition of OGA is a primary strategy for increasing cellular O-GlcNAcylation, enabling the study of its function and offering therapeutic potential for diseases like neurodegeneration and diabetes.[1][7] GlcNAcstatin is a landmark inhibitor of OGA, distinguished by its extraordinary potency and selectivity. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and pathway visualizations.

Molecular Mechanism of Action

This compound's potent inhibitory action is rooted in its rational design as a transition-state analogue that targets the specific catalytic mechanism of O-GlcNAcase.

OGA's Catalytic Mechanism

OGA belongs to the glycoside hydrolase family 84 (GH84) and employs a substrate-assisted catalytic mechanism.[4][7] The process involves two key steps:

-

The acetamido group of the GlcNAc substrate attacks the anomeric carbon.

-

This leads to the formation of a bicyclic oxazoline intermediate, which is then hydrolyzed by a water molecule activated by an enzymatic general base.[4][8]

This mechanism is critically dependent on the formation of a positively charged, oxocarbenium ion-like transition state.

This compound as a Competitive, Transition-State Mimic

This compound is a glucoimidazole-based compound specifically engineered to mimic the structure and charge of this transition state.[1][2] Its core features include:

-

A Glucoimidazole Scaffold: This structure acts as a stable mimic of the oxocarbenium ion-like transition state.[1][9]

-

Competitive Inhibition: By binding tightly within the OGA active site, this compound directly competes with the natural O-GlcNAcylated protein substrates.[1][9]

X-ray crystallography of a bacterial OGA-GlcNAcstatin complex has confirmed this binding mode, revealing that the inhibitor's sugar moiety occupies a pocket and interacts with conserved hydrogen bond donors and acceptors.[1] The (presumably protonated) imidazole ring forms a tight interaction with the catalytic acid residue, accounting for the compound's exceptional, picomolar-range potency.[9]

References

- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

GlcNAcstatin: A Technical Guide to a Potent and Competitive O-GlcNAcase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a myriad of cellular processes, including signal transduction, transcription, and protein stability. The level of O-GlcNAcylation is tightly regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling is associated with various pathologies, including neurodegenerative diseases, diabetes, and cancer. GlcNAcstatin has emerged as a powerful tool for studying the functional roles of O-GlcNAcylation due to its potent and competitive inhibition of OGA. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways.

Introduction to this compound

This compound is a glucoimidazole-based compound designed to mimic the transition state of the O-GlcNAcase-catalyzed reaction.[1] This rational design confers high affinity and specificity for the OGA active site, making it a potent competitive inhibitor.[1] By inhibiting OGA, this compound effectively increases the overall levels of O-GlcNAcylated proteins within cells, a state often referred to as hyper-O-GlcNAcylation.[2] This induced hyper-O-GlcNAcylation allows for the elucidation of O-GlcNAc-dependent cellular processes and its interplay with other post-translational modifications, most notably phosphorylation.[3]

Mechanism of Action

This compound acts as a competitive inhibitor of O-GlcNAcase (OGA), meaning it reversibly binds to the active site of the enzyme and prevents the substrate from binding. The glucoimidazole scaffold of this compound mimics the oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA.[4] This mimicry results in a very low dissociation constant, hence the potent inhibition.

The following diagram illustrates the competitive inhibition of OGA by this compound.

References

GlcNAcstatin: A Potent Transition State Mimic of O-GlcNAcase for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-GlcNAcylation, the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification that rivals phosphorylation in its regulatory scope. This process is governed by the balanced activities of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAc cycling is implicated in a host of pathologies, including neurodegenerative diseases, diabetes, and cancer. GlcNAcstatin, a glucoimidazole-based compound, has emerged as a powerful chemical probe and potential therapeutic lead due to its potent and selective inhibition of OGA. This technical guide provides a comprehensive overview of this compound as a transition state mimic of O-GlcNAcase, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.

Introduction: The Significance of O-GlcNAcase Inhibition

The reversible nature of O-GlcNAcylation suggests a dynamic signaling role akin to phosphorylation.[1][2] The enzymes responsible for this dynamic cycling are OGT, which adds the O-GlcNAc modification, and OGA, which removes it.[2][3] Given the involvement of aberrant O-GlcNAcylation in various diseases, the targeted inhibition of OGA has become a compelling strategy for both basic research and therapeutic development.[2][4] Potent and selective inhibitors of OGA can elevate global O-GlcNAc levels, allowing for the elucidation of the functional consequences of this modification and offering a potential avenue for disease intervention.[5][6]

This compound was rationally designed based on the structural and mechanistic understanding of OGA.[5][6] It acts as a transition state mimic, binding to the active site of OGA with extremely high affinity.[5][6][7] This potent inhibition is also highly selective for OGA over other structurally related enzymes, such as the lysosomal hexosaminidases (HexA and HexB), a crucial feature for a specific chemical probe.[5][6]

Quantitative Analysis of this compound Inhibition

The efficacy of this compound and its derivatives as OGA inhibitors has been extensively quantified. The following tables summarize the key inhibitory constants and selectivity data from various studies.

Table 1: Inhibitory Activity of this compound Against O-GlcNAcase

| Compound | Target Enzyme | Ki | IC50 | Method of Analysis | Reference |

| This compound | Bacterial OGA (bOGA) | 4.6 pM | - | Competitive Inhibition | [8][9] |

| This compound | Human OGA (hOGA) | 0.4 nM | - | Competitive Inhibition | [8] |

| This compound C | Human OGA (hOGA) | Sub-nanomolar | 0-40 nM (inhibition) | Lineweaver-Burk Analysis | [10] |

| This compound D | Human OGA (hOGA) | 0.74 nM | - | Competitive Inhibition | [2] |

| This compound G | Human OGA (hOGA) | 4.1 nM | - | Lineweaver-Burk Analysis | [11] |

Table 2: Selectivity of this compound and Derivatives for OGA over Lysosomal Hexosaminidases (HexA/B)

| Compound | Selectivity (HexA/B vs. OGA) | Reference |

| This compound | 100,000-fold | [5][6] |

| This compound Derivatives | Up to 900,000-fold | [11] |

| This compound C | - | [10] |

| This compound D | 4-fold | [2] |

Mechanism of Action: Mimicking the Transition State

The catalytic mechanism of OGA proceeds through a substrate-assisted mechanism, involving the formation of a transient oxazoline or oxazolinium intermediate.[1] This process involves a significant distortion of the sugar ring, adopting a conformation that resembles an oxocarbenium ion-like transition state.[1][12] this compound's potency stems from its fused glucoimidazole scaffold, which forces the sugar ring into a conformation that closely mimics this high-energy transition state.[5][12] X-ray crystallography studies of OGA in complex with this compound have confirmed that the inhibitor's pyranose ring adopts a conformation that fits snugly into the enzyme's active site, validating its role as a transition state mimic.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

In Vitro O-GlcNAcase Enzymatic Assay

This protocol describes a colorimetric assay to measure OGA activity and inhibition.[13][14]

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) (substrate)

-

Sodium cacodylate buffer (50 mM, pH 6.5)

-

Bovine Serum Albumin (BSA) (0.3%)

-

This compound or other inhibitors

-

Sodium carbonate (500 mM) (stop solution)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a 100 µL reaction mixture containing 50 mM sodium cacodylate (pH 6.5), 2 mM pNP-O-GlcNAc, and 0.3% BSA.

-

Add Inhibitor: For inhibition assays, add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.

-

Initiate Reaction: Add a suitable amount of hOGA enzyme fraction to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 900 µL of 500 mM sodium carbonate.

-

Measure Absorbance: Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400-405 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Cellular O-GlcNAcylation Assay

This protocol uses Western blotting to qualitatively assess the effect of this compound on intracellular O-GlcNAc levels.[5]

Materials:

-

Human cell lines (e.g., HEK 293, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-O-GlcNAc antibody

-

Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Analysis: Qualitatively assess the increase in the overall O-GlcNAc signal in this compound-treated cells compared to the control.

Impact on Cellular Signaling Pathways

O-GlcNAcylation is a key regulator of numerous signaling pathways, often acting in concert or competition with phosphorylation. By inhibiting OGA, this compound effectively increases the "O-GlcNAc tone" of the cell, impacting these pathways.

The Hexosamine Biosynthetic Pathway (HBP) is the metabolic pathway that produces the donor substrate for OGT, UDP-GlcNAc.[15][16] This pathway integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, making O-GlcNAcylation a sensor of the cell's metabolic state.[15][16]

Inhibition of OGA by this compound leads to hyper-O-GlcNAcylation of numerous proteins, affecting pathways such as:

-

Insulin Signaling: O-GlcNAcylation of key components of the insulin signaling pathway can modulate insulin sensitivity.[17]

-

Cell Cycle Regulation: O-GlcNAc levels fluctuate during the cell cycle, and modification of cell cycle proteins can impact their function.[5]

-

Protein Degradation: O-GlcNAcylation can influence protein stability and degradation through the ubiquitin-proteasome system.[5]

-

Transcription and Translation: Many transcription factors and components of the translational machinery are O-GlcNAcylated, affecting gene expression and protein synthesis.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for dissecting the complex roles of O-GlcNAcylation in cellular physiology and pathology. Its high potency and selectivity make it a superior chemical probe compared to less specific inhibitors. The ability to pharmacologically elevate O-GlcNAc levels in a controlled manner opens up numerous avenues for research, from fundamental cell biology to the investigation of disease mechanisms.

Future research will likely focus on the development of second-generation this compound derivatives with improved pharmacokinetic properties for in vivo studies and potential clinical applications. Furthermore, the use of this compound in combination with other research tools, such as proteomics and genetic models, will continue to unravel the intricate O-GlcNAc signaling network and its crosstalk with other post-translational modifications. The insights gained from these studies hold great promise for the development of novel therapeutic strategies for a wide range of human diseases.

References

- 1. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]

- 8. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 16. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of O-GlcNAcase by GlcNAcstatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic activity of GlcNAcstatin, a powerful and selective inhibitor of O-GlcNAcase (OGA). O-GlcNAcylation, the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification involved in a myriad of cellular processes.[1][2][3][4][5] The dysregulation of this process has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[2][6][7] OGA is the sole enzyme responsible for the removal of O-GlcNAc, making it a key therapeutic target.[1][2][3][7] GlcNAcstatins represent a family of potent, competitive, and selective inhibitors of human OGA, capable of modulating intracellular O-GlcNAc levels at nanomolar concentrations.[1]

Quantitative Analysis of this compound Inhibition on O-GlcNAcase

GlcNAcstatins have been demonstrated to be among the most potent inhibitors of human O-GlcNAcase (hOGA) reported to date, with inhibition constants (Ki) in the sub-nanomolar to nanomolar range.[1] The following tables summarize the quantitative data on the inhibitory activity of various this compound derivatives against OGA and their selectivity over the structurally related human lysosomal hexosaminidases (HexA/B).

Table 1: Inhibitory Potency of this compound Derivatives against O-GlcNAcase

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Inhibition Type | Reference |

| This compound | bOGA | 0.0046 ± 0.0001 | - | Competitive | [6] |

| This compound C | hOGA | 4 | - | Competitive | [7] |

| This compound C | CpOGA | - | Low picomolar | - | [7] |

| This compound D | hOGA | 0.74 | - | - | [7] |

| PUGNAc | OGA | ~50 | - | Competitive | [7] |

Note: bOGA refers to bacterial O-GlcNAcase from Bacteroides thetaiotaomicron, and CpOGA refers to O-GlcNAcase from Clostridium perfringens, which are often used as models for the human enzyme.[6][7]

Table 2: Selectivity of this compound Derivatives

| Inhibitor | Selectivity (fold) over HexA/B | Reference |

| This compound | 100,000 | [6] |

| This compound C | 160 | [1][7] |

| This compound D | 4 | [7] |

Experimental Protocols

The following section details a generalized protocol for determining the inhibitory activity of this compound on O-GlcNAcase. This protocol is based on commonly used methods cited in the literature.

In Vitro O-GlcNAcase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against O-GlcNAcase.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

This compound or its derivatives

-

Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG) or colorimetric substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Assay Buffer: e.g., 50 mM sodium cacodylate, pH 6.5, containing 1 mg/mL BSA

-

Stop Solution: e.g., 0.5 M sodium carbonate, pH 10.5 (for 4MU-NAG) or 0.4 M glycine, pH 10.4 (for pNP-GlcNAc)

-

96-well microplates (black for fluorescence, clear for absorbance)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Dilute the stock solution of recombinant hOGA in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.

-

Assay Setup:

-

To each well of the microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include control wells with no inhibitor.

-

Add the diluted hOGA to all wells except for the no-enzyme control wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (4MU-NAG or pNP-GlcNAc) to all wells. The final substrate concentration should be at or below the Michaelis constant (Km) for Ki determination, or at a fixed concentration for IC50 determination.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the appropriate stop solution to each well.

-

Data Acquisition:

-

For the fluorogenic substrate (4MU-NAG), measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

-

For the colorimetric substrate (pNP-GlcNAc), measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.[8]

-

-

Data Analysis:

-

IC50 Determination: Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. For competitive inhibitors like this compound, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.[9]

-

Visualizations: Signaling Pathways and Experimental Logic

To better illustrate the context and mechanism of this compound's action, the following diagrams have been generated using Graphviz.

Caption: The O-GlcNAc signaling cycle and the inhibitory action of this compound on OGA.

Caption: Simplified catalytic mechanism of O-GlcNAcase and the role of this compound.

Caption: A generalized workflow for an in vitro O-GlcNAcase inhibition assay.

Conclusion

GlcNAcstatins are invaluable tools for studying the complex roles of O-GlcNAcylation in cellular physiology and pathology. Their high potency and selectivity for O-GlcNAcase allow for precise modulation of cellular O-GlcNAc levels, facilitating the elucidation of downstream signaling events.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the O-GlcNAc signaling pathway. The continued development and characterization of OGA inhibitors like this compound hold significant promise for novel therapeutic strategies against a range of human diseases.

References

- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]

- 6. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

GlcNAcstatin: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

GlcNAcstatin is a highly potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in a multitude of cellular processes, including signal transduction, transcription, and protein degradation.[1][2] The dysregulation of O-GlcNAcylation has been implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer.[2][3] this compound, by elevating intracellular O-GlcNAc levels, serves as a powerful chemical tool to investigate the physiological and pathological roles of O-GlcNAcylation.[1][4]

Chemical Properties and Structure

This compound is a glucoimidazole-based compound, rationally designed based on the structure of the O-GlcNAcase active site.[1] Its structure features a tetrahydroimidazo[1,2-a]pyridine scaffold, which mimics the transition state of the enzymatic reaction.[1][5] Key structural features include an iso-butanamido group on N8 and a phenethyl group on C2, which contribute to its high affinity and selectivity.[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇N₃O₄ | [6] |

| Molecular Weight | 373.45 g/mol | [6][7] |

| IUPAC Name | N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide | [6] |

| CAS Number | 922163-64-2 | [7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [7] |

Quantitative Inhibitory Activity

This compound is a picomolar, competitive inhibitor of O-GlcNAcase.[1] Its remarkable potency and selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA and HexB) make it a superior research tool compared to less selective inhibitors like PUGNAc.[1]

| Enzyme | Inhibitor | Kᵢ (Inhibition Constant) | Selectivity |

| Bacterial O-GlcNAcase (bOGA) | This compound | 4.6 ± 0.1 pM | ~100,000-fold vs. HexA/B |

| Human O-GlcNAcase (hOGA) | This compound C | 4 nM | ~160-fold vs. HexA/B |

| Human Lysosomal Hexosaminidase A/B (HexA/B) | This compound | 0.52 µM | - |

| Human O-GlcNAcase (hOGA) | This compound G | 4.1 nM | ~900,000-fold vs. HexA/B |

Data compiled from multiple sources.[1][3][8][9]

Experimental Protocols

The characterization of this compound's inhibitory activity and its effects on cellular O-GlcNAcylation levels involve several key experimental techniques.

O-GlcNAcase Inhibition Assay (Kinetic Analysis)

The inhibitory potency of this compound is determined using a continuous fluorescence-based assay.

Principle: The assay measures the enzymatic activity of OGA using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). Cleavage of this substrate by OGA releases the fluorescent product 4-methylumbelliferone, which can be quantified over time. The rate of fluorescence increase is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of this compound, the inhibition constant (Kᵢ) can be determined.

Methodology:

-

Recombinant human O-GlcNAcase (hOGA) is incubated with a range of this compound concentrations in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the 4-MUG substrate.

-

The increase in fluorescence is monitored in real-time using a microplate reader.

-

The initial reaction velocities are calculated from the linear portion of the fluorescence curves.

-

The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value. A Lineweaver-Burk plot can also be used for graphical analysis.[8]

Western Blot Analysis of Cellular O-GlcNAcylation

This technique is used to qualitatively or semi-quantitatively assess the increase in total protein O-GlcNAcylation in cells treated with this compound.

Principle: Cells are treated with this compound to inhibit OGA, leading to an accumulation of O-GlcNAcylated proteins. Total protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the O-GlcNAc modification.

Methodology:

-

Cell cultures (e.g., HEK 293 or SH-SY5Y) are treated with this compound at various concentrations and for different durations.[1] A vehicle-treated control is included.

-

Cells are harvested and lysed in a buffer containing protease and OGA inhibitors (like PUGNAc or this compound itself) to preserve the O-GlcNAc modification.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by exposing the membrane to X-ray film or using a digital imager. An increase in the overall signal in the this compound-treated lanes compared to the control indicates successful OGA inhibition.

X-ray Crystallography of the OGA-GlcNAcstatin Complex

This structural biology technique provides atomic-level details of how this compound binds to the active site of OGA.

Principle: A highly purified and concentrated solution of the OGA-GlcNAcstatin complex is induced to form a crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the protein-inhibitor complex.

Methodology:

-

Recombinant OGA is expressed and purified to homogeneity.

-

The purified OGA is incubated with an excess of this compound to ensure saturation of the active site.

-

The OGA-GlcNAcstatin complex is crystallized by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved by molecular replacement using a known OGA structure as a search model.

-

The resulting electron density map is used to build and refine the atomic model of the OGA-GlcNAcstatin complex, revealing the specific molecular interactions between the inhibitor and the enzyme's active site residues.[1]

Visualizations

O-GlcNAcylation Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

preliminary studies on GlcNAcstatin effects

An In-depth Technical Guide to the Preliminary Studies on GlcNAcstatin Effects for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for a multitude of cellular processes, including signal transduction, transcription, and protein degradation.[1][3] Dysregulation of O-GlcNAcylation has been implicated in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1] GlcNAcstatins, with their nanomolar to picomolar inhibitory constants and high selectivity over other structurally related enzymes like lysosomal hexosaminidases, serve as invaluable chemical tools to investigate the functional roles of O-GlcNAcylation.[1][2] This guide provides a comprehensive overview of the preliminary findings on this compound's effects, detailing its mechanism of action, impact on cellular pathways, and relevant experimental methodologies.

Mechanism of Action

This compound acts as a competitive inhibitor of O-GlcNAcase.[2] Its structure, featuring a glucoimidazole core, mimics the transition state of the substrate during catalysis, allowing it to bind tightly to the active site of OGA.[2] This high-affinity binding prevents the enzyme from hydrolyzing O-GlcNAc moieties from target proteins, leading to an accumulation of O-GlcNAcylated proteins within the cell, a state often referred to as hyper-O-GlcNAcylation.[1] The selectivity of this compound for OGA over the structurally similar lysosomal hexosaminidases (HexA/B) is a key feature, with some derivatives showing up to 160-fold greater selectivity.[1] This specificity is attributed to the larger acyl groups on the this compound molecule that can penetrate a pocket in the OGA active site that is significantly smaller in HexA/B.[2]

Quantitative Data on this compound Derivatives

The inhibitory potency and selectivity of various this compound derivatives have been characterized. The following table summarizes the reported inhibition constants (Ki) and IC50 values against human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidases (HexA/B).

| Compound | hOGA Ki (nM) | hOGA IC50 (nM) | HexA/B IC50 (µM) | Selectivity (HexA/B vs. hOGA) | Reference |

| This compound A | 2.1 | - | - | - | [1] |

| This compound B | 1.1 | - | - | - | [1] |

| This compound C | 0.42 | 4 | >100 | >160-fold | [1][4] |

| This compound D | 1.2 | - | 18 | 15-fold | [1] |

| This compound E | 3.2 | - | - | - | [1] |

Note: Lower Ki and IC50 values indicate higher potency. Selectivity is calculated based on the ratio of IC50 values for HexA/B versus hOGA.

Effects on Cellular Processes

Increased Global O-GlcNAcylation

Treatment of various human cell lines with this compound at low nanomolar concentrations leads to a significant increase in the overall levels of O-GlcNAcylated proteins.[1] This effect has been observed in cell lines such as the human neuroblastoma cell line SH-SY5Y and the human embryonic kidney cell line HEK 293.[2] this compound appears to be more efficient at raising intracellular O-GlcNAc levels compared to other OGA inhibitors like PUGNAc.[2]

Modulation of Tau Phosphorylation

The protein tau, which is implicated in Alzheimer's disease, is known to be both O-GlcNAcylated and phosphorylated.[5][6][7] Studies using OGA inhibitors, such as Thiamet-G, which functions similarly to this compound, have revealed a complex interplay between these two post-translational modifications. Increased O-GlcNAcylation can lead to a site-specific, bi-directional regulation of tau phosphorylation.[7] Specifically, acute treatment with an OGA inhibitor in mice resulted in:

-

Decreased phosphorylation at sites like Thr181, Thr212, Ser214, and Ser404.[5][6]

-

Increased phosphorylation at other sites, including Ser199, Ser202, and Ser396.[5][6]

This dual effect is thought to be a consequence of both the direct competition between O-GlcNAcylation and phosphorylation at certain sites, and the indirect effects on kinase activity. For instance, high doses of OGA inhibitors have been shown to activate glycogen synthase kinase-3β (GSK-3β), a major tau kinase, potentially through the downregulation of its upstream kinase, AKT.[5][6]

Impact on Insulin Signaling

O-GlcNAcylation is a key regulator of insulin signaling.[8] Increased flux through the hexosamine biosynthetic pathway, which produces the substrate for OGT, can lead to hyper-O-GlcNAcylation of proteins in the insulin signaling cascade.[8] This has been shown to cause insulin resistance.[8][9] By inhibiting OGA, this compound can induce a state of hyper-O-GlcNAcylation, which may "dampen" the insulin-mediated signal.[10] For example, increased O-GlcNAcylation of AKT can decrease its activating phosphorylation, leading to reduced downstream signaling, including decreased GLUT4 translocation to the cell membrane.[10]

Effects on Cell Viability

The role of O-GlcNAcylation in cell viability is context-dependent. Studies on glioblastoma cell lines have shown that increasing O-GlcNAcylation levels through OGA inhibition can lead to a significant increase in the number of viable cells.[11][12] Conversely, inhibition of OGT, the enzyme that adds O-GlcNAc, can reduce cell viability.[11] This suggests that the O-GlcNAc modification plays a role in promoting cell proliferation and survival in certain cancer types.[12]

Experimental Protocols

O-GlcNAcase (OGA) Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an OGA inhibitor.

-

Reagents and Materials: Recombinant human OGA, fluorogenic substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide), assay buffer, this compound or other test compounds, 96-well plates, and a fluorescence plate reader.

-

Procedure: a. Prepare serial dilutions of the this compound compound. b. In a 96-well plate, add the assay buffer, recombinant hOGA, and the diluted this compound. c. Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C). d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a standard IC50 equation to determine the half-maximal inhibitory concentration.[13]

Western Blot Analysis for O-GlcNAcylation

This protocol is for detecting changes in global protein O-GlcNAcylation in cultured cells.

-

Cell Culture and Treatment: Culture cells (e.g., HEK 293) to a desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of total cellular protein (e.g., 15-30 µg) by SDS-PAGE.[1] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6).[1] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal loading, probe the same membrane with an antibody for a loading control protein, such as β-tubulin.[1]

-

Quantification: Quantify the O-GlcNAc signal in each lane and normalize it to the corresponding loading control signal.[1]

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol provides a direct method to assess the effect of this compound on the viability of cultured cells.

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with different concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).[11]

-

Cell Harvesting: Detach the cells from the plate using trypsin.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: a. Load the mixture into a hemocytometer. b. Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Conclusion

Preliminary studies have established this compound and its derivatives as exceptionally potent and selective inhibitors of O-GlcNAcase.[1][2] These compounds are invaluable for probing the complex roles of O-GlcNAcylation in cellular physiology and pathology. The ability of this compound to elevate intracellular O-GlcNAc levels has provided critical insights into the regulation of tau phosphorylation, insulin signaling, and cell viability.[2][5][6][10][11] The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of modulating O-GlcNAc signaling with inhibitors like this compound.

References

- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]

- 6. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

GlcNAcstatin and the Regulation of O-GlcNAcylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. The level of O-GlcNAcylation is tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of this process is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders. GlcNAcstatin, a potent and selective inhibitor of OGA, has emerged as a critical chemical tool for studying the functional roles of O-GlcNAcylation and as a promising therapeutic lead. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in modulating cellular O-GlcNAcylation levels. We present key quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and drug development in this field.

The O-GlcNAc Cycle: A Key Cellular Regulator

The addition and removal of a single N-acetylglucosamine (O-GlcNAc) molecule to serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation.[1] This dynamic process, known as O-GlcNAc cycling, is governed by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc.[1][2]

-

O-GlcNAcase (OGA): Catalyzes the hydrolytic removal of O-GlcNAc from modified proteins.[1][2]

The cellular concentration of UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), links the O-GlcNAc cycle to the metabolic state of the cell, integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism.[3] This positions O-GlcNAcylation as a critical nutrient sensor that modulates a wide range of signaling pathways to maintain cellular homeostasis.[3][4]

Diagram 1: The O-GlcNAc Cycling Pathway

Caption: The O-GlcNAc cycle is regulated by OGT and OGA, with this compound inhibiting OGA.

This compound: A Potent and Selective OGA Inhibitor

GlcNAcstatins are a family of potent, competitive inhibitors of OGA.[5][6] Their mechanism of action relies on mimicking the transition state of the OGA-catalyzed hydrolysis of O-GlcNAc.[7][8] This mimicry allows GlcNAcstatins to bind tightly to the active site of OGA, preventing it from removing O-GlcNAc from substrate proteins.[6] The result is a global increase in cellular O-GlcNAcylation levels, a state often referred to as hyper-O-GlcNAcylation.[5]

Several derivatives of this compound have been synthesized to improve potency and selectivity against OGA over the structurally related lysosomal hexosaminidases (HexA/B).[2][5] This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of OGA.[8]

Diagram 2: Mechanism of OGA Inhibition by this compound

Caption: this compound competitively inhibits OGA by mimicking the transition state.

Quantitative Data on this compound Derivatives

The efficacy and selectivity of various this compound derivatives have been extensively characterized. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating their potency. The following tables summarize the reported quantitative data for several this compound compounds against human OGA (hOGA) and human lysosomal Hexosaminidases A and B (hHexA/B).

Table 1: In Vitro Inhibition of Human OGA and HexA/B by this compound Derivatives

| Compound | hOGA Ki (nM) | hHexA/B Ki (nM) | Selectivity (HexA/B / OGA) | Reference |

| This compound A | 4.3 | 0.55 | ~0.13 | [5] |

| This compound B | 0.4 | 0.17 | ~0.43 | [5] |

| This compound C | 4.4 | 700 | ~160 | [2][5] |

| This compound D | 0.7 | 2.8 | ~4 | [2][5] |

| This compound E | >1000 | >1000 | N/A | [5] |

| This compound F | 11.2 | >10,000 | >890 | [9] |

| This compound G | 2.6 | >10,000 | >3800 | [9] |

| This compound H | 5.3 | >10,000 | >1800 | [9] |

Data compiled from multiple sources.[2][5][9] Selectivity is calculated as the ratio of Ki for hHexA/B to the Ki for hOGA.

Table 2: Cellular Activity of this compound Derivatives

| Compound | Cell Line | Treatment Duration | Effect on O-GlcNAc Levels | Effective Concentration | Reference |

| This compound B | HEK-293 | 6 hours | Increased | As low as 20 nM | [5] |

| This compound C | HEK-293, HeLa, HT-1080, SH-SY5Y, U-2 OS | 6 hours | Increased | As low as 20 nM | [5] |

| This compound D | HEK-293 | 6 hours | Increased | As low as 20 nM | [5] |

| This compound G | HEK-293 | 6 hours | Increased | EC50 of 20 nM (Western Blot), 3 nM (Microscopy) | [9] |

| This compound H | HEK-293 | 6 hours | Increased | EC50 of 42 nM (Microscopy) | [9] |

EC50 values represent the concentration required to achieve 50% of the maximal effect on O-GlcNAc levels.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on O-GlcNAcylation.

Cell Culture and Treatment with this compound

-

Cell Culture: Culture the desired cell line (e.g., HEK-293, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the derivative's solubility).

-

Cell Treatment:

-

Plate cells to achieve 70-80% confluency on the day of treatment.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the cells for the desired duration (e.g., 6 hours).[5]

-

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Western Blotting for Global O-GlcNAc Levels

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel (e.g., 4-20% gradient gel).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5][10]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.[11]

-

Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Diagram 3: Experimental Workflow for Assessing this compound Activity

Caption: Workflow for analyzing the effect of this compound on cellular O-GlcNAcylation.

In Vitro OGA Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing a fluorogenic or chromogenic OGA substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide, 4MU-NAG), recombinant human OGA, and an appropriate buffer (e.g., McIlvaine buffer system, pH 5.7-7.3).[5]

-

Inhibitor Addition: Add varying concentrations of this compound or the vehicle control to the reaction mixture.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring that less than 10% of the substrate is consumed.[5]

-

Stop Reaction: Terminate the reaction by adding a high pH stop solution (e.g., 3 M glycine/NaOH, pH 10.3).[5]

-

Detection: Measure the fluorescence of the released product (e.g., 4-methylumbelliferone) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[5]

-

Data Analysis: Calculate the percentage of OGA inhibition for each this compound concentration and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.[5]

O-GlcNAcylation and Signaling Pathways

The interplay between O-GlcNAcylation and phosphorylation is a critical mechanism for regulating cellular signaling.[12][13] These two modifications can compete for the same or adjacent serine/threonine residues, leading to a reciprocal relationship where an increase in one modification can decrease the other.[13]

Insulin Signaling: O-GlcNAcylation plays a key role in modulating the insulin signaling pathway. Upon insulin stimulation, OGT is recruited to the plasma membrane and O-GlcNAcylates several key components of the pathway, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Akt.[12] This O-GlcNAcylation can attenuate the signaling cascade, suggesting a negative feedback mechanism.[3]

Neurodegenerative Diseases: Aberrant O-GlcNAcylation has been linked to neurodegenerative diseases such as Alzheimer's.[7] The tau protein, which forms neurofibrillary tangles in Alzheimer's disease, is known to be O-GlcNAcylated. Increased O-GlcNAcylation of tau can inhibit its hyperphosphorylation, a key pathological event in the disease.[7][14] Consequently, OGA inhibitors like this compound are being investigated as potential therapeutics for these conditions.[14][15]

Diagram 4: Crosstalk between O-GlcNAcylation and Phosphorylation in Insulin Signaling

Caption: O-GlcNAcylation can negatively regulate key proteins in the insulin signaling pathway.

Conclusion and Future Directions

This compound and its derivatives are invaluable tools for dissecting the complex roles of O-GlcNAcylation in cellular physiology and pathology. Their high potency and selectivity for OGA allow for the precise manipulation of global O-GlcNAc levels, enabling researchers to probe the functional consequences of this modification in a wide range of biological contexts. The continued development of novel OGA inhibitors with improved drug-like properties holds significant promise for the therapeutic intervention of diseases associated with dysregulated O-GlcNAcylation. Future research will likely focus on elucidating the specific O-GlcNAcylated proteins and sites that mediate the effects of OGA inhibition and on translating these findings into clinical applications.

References

- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]

- 8. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Foundational Research on GlcNAcstatin's Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GlcNAcstatin, a pivotal inhibitor of O-GlcNAcase (OGA). The document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its study. This compound has emerged as an invaluable chemical tool for elucidating the complex roles of O-GlcNAcylation in cellular physiology and disease.

Introduction: The O-GlcNAc Signaling Axis

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is central to a multitude of cellular functions, including transcription, protein degradation, insulin signaling, and cell cycle regulation.[3][4]

The cycling of O-GlcNAc is tightly regulated by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc.[1][2]

-

O-GlcNAcase (OGA): Catalyzes the removal (hydrolysis) of O-GlcNAc from proteins.[1][2]

Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1][5][6] Pharmacological inhibition of OGA is a key strategy to artificially elevate global O-GlcNAc levels, thereby enabling the study of this modification's downstream consequences. This compound was developed as a potent and highly selective inhibitor of OGA to serve this purpose.[3][7]

Mechanism of Action of this compound

This compound is a glucoimidazole-based compound rationally designed to be a powerful, competitive inhibitor of OGA.[3] Its inhibitory action stems from its ability to mimic the transition state of the O-GlcNAc moiety during enzymatic hydrolysis.[3] X-ray crystallography studies of a bacterial OGA (bOGA) in complex with this compound revealed that the inhibitor's sugar moiety binds tightly within the enzyme's active site.[3] This high-affinity binding effectively blocks the catalytic activity of OGA, leading to an accumulation of O-GlcNAcylated proteins within the cell.

A key advantage of this compound over earlier OGA inhibitors, such as PUGNAc, is its remarkable selectivity. It shows up to 100,000-fold greater selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA and HexB), minimizing off-target effects that could confound experimental results.[3][5]

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound and its derivatives have been rigorously quantified. The following tables summarize the key inhibition constants (Ki) against human OGA (hOGA), bacterial OGA (bOGA), and human hexosaminidases (HexA/B).

Table 1: Inhibition Constants (Ki) of this compound and Derivatives against OGA

| Compound | Target Enzyme | Ki Value | Reference |

| This compound | bOGA | 4.6 ± 0.1 pM | [3] |

| This compound | hOGA | 4 nM | [1][2] |

| This compound C | hOGA | 4 nM | [1] |

| This compound D | hOGA | 0.74 nM | [1] |

| This compound Derivative | hOGA | 420 pM | [5] |

Table 2: Selectivity Profile of this compound Derivatives

| Compound | Selectivity (Fold-increase in Ki for HexA/B vs. OGA) | Reference |

| This compound | ~100,000-fold | [3] |

| This compound C | ~160-fold | [1][5] |

| This compound D | ~4-fold | [1] |

Signaling Pathways and Cellular Effects

By inhibiting OGA, this compound serves as a powerful tool to induce hyper-O-GlcNAcylation, allowing researchers to probe the function of this modification in various signaling cascades.

The primary biological role of this compound is to elevate intracellular O-GlcNAc levels.[3][5] This has been shown to impact numerous pathways:

-

Neurodegenerative Disease Models: Increased O-GlcNAcylation of the protein tau has been shown to decrease its hyperphosphorylation, a hallmark of Alzheimer's disease. OGA inhibitors are therefore being investigated as a therapeutic strategy.[6][8]

-

Insulin Signaling: O-GlcNAcylation plays a complex role in insulin sensitivity, and its dysregulation is linked to Type 2 diabetes.[5]

-

Cancer Biology: Aberrant O-GlcNAcylation affects various cancer-related processes, including the function of transcription factors like c-MYC and proteins involved in cell proliferation and apoptosis.[4]

Experimental Protocols

The foundational research on this compound relied on several key experimental methodologies to characterize its activity and cellular effects.

This protocol is used to determine the inhibitory potency (Ki) of this compound against OGA.

-

Enzyme and Substrate Preparation: Recombinant human OGA (hOGA) is purified. A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG), is prepared in an appropriate assay buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

-

Kinetic Measurement: The enzyme, substrate, and varying concentrations of this compound are combined in a microplate. The rate of substrate hydrolysis is measured over time by monitoring the increase in fluorescence of the liberated 4-methylumbelliferone.

-

Data Analysis: Reaction velocities are plotted against substrate concentration for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.

This method is used to confirm that this compound can penetrate cells and inhibit OGA, leading to an increase in total protein O-GlcNAcylation.

-

Cell Culture and Treatment: Human cell lines (e.g., HEK 293, SH-SY5Y) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (or a vehicle control) for a specified period.

-

Cell Lysis: After treatment, cells are washed and harvested. A lysis buffer containing protease and phosphatase inhibitors is added to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes O-GlcNAc modified proteins. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Visualization: A chemiluminescent substrate is added, and the resulting signal, which corresponds to the level of O-GlcNAcylated proteins, is captured. A loading control (e.g., β-actin) is used to normalize the results.

Conclusion

The foundational research into this compound has established it as a highly potent, selective, and cell-permeant inhibitor of O-GlcNAcase.[3][5] Its development was a critical step forward, providing a reliable chemical probe to manipulate cellular O-GlcNAc levels with high precision. By enabling the acute elevation of protein O-GlcNAcylation, this compound and its subsequent derivatives have been instrumental in uncovering the profound and diverse roles of this post-translational modification in health and disease, particularly in the fields of neurobiology, metabolism, and oncology. This technical guide summarizes the core findings and methodologies that underpin our current understanding of this vital research tool.

References

- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAc and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Increasing Cellular O-GlcNAcylation Using GlcNAcstatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

GlcNAcstatin is a potent and highly selective inhibitor of OGA.[2] By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylated proteins within the cell, providing a powerful tool to study the functional roles of this modification.[2][3] These application notes provide detailed protocols for the use of this compound to modulate cellular O-GlcNAcylation, along with methods for the detection and analysis of this modification.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the in vitro potency of various this compound derivatives against human OGA (hOGA) and their selectivity over lysosomal β-hexosaminidases (hHexA/B), as well as their cellular efficacy in increasing O-GlcNAcylation.

Table 1: In Vitro Potency and Selectivity of this compound Derivatives [4][5][6][7]

| This compound Derivative | hOGA Ki (nM) | hHexA/B IC50 (µM) | Selectivity (hHexA/B / hOGA) |

| This compound A | 18 | 100 | ~5,500-fold |

| This compound B | 0.42 | 100 | ~238,000-fold |

| This compound C | 2.9 | >500 | >164,000-fold |

| This compound D | 1.8 | 100 | ~55,000-fold |

| This compound E | 33 | >500 | >15,000-fold |

| This compound F | 11.2 | >1000 | >89,000-fold |

| This compound G | 4.1 | ~7000 | >900,000-fold |

Table 2: Cellular Efficacy of this compound Derivatives in HEK293 Cells [2][6]

| This compound Derivative | Treatment Time | EC50 for O-GlcNAcylation Increase | Observed Fold Increase in O-GlcNAcylation |

| This compound C | 6 hours | 20 nM | Concentration-dependent increase |

| This compound F | 6 hours | 290 nM | Concentration-dependent increase |

| This compound G | 6 hours | 20 nM | 2 to 3-fold |

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to increase total cellular O-GlcNAcylation.

Materials:

-

Cultured mammalian cells (e.g., HEK293, HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper or trypsin-EDTA

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow to 70-80% confluency.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A concentration range of 20 nM to 5 µM is a good starting point for most cell lines.[2][3] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for a specified period. A typical incubation time to observe a significant increase in O-GlcNAcylation is 6 hours.[3][7] However, the optimal time may vary depending on the cell type and experimental goals.

-

Cell Harvesting:

-

For Adherent Cells: After incubation, place the culture vessel on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. The cells can then be lysed directly in the dish/flask (see Protocol 2).

-

For Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, centrifuging between washes. The cell pellet is now ready for lysis (see Protocol 2).

-

Protocol 2: Preparation of Cell Lysates for O-GlcNAc Western Blotting

This protocol describes the preparation of total cell lysates suitable for the analysis of O-GlcNAcylation levels by Western blotting. It is crucial to include an OGA inhibitor in the lysis buffer to prevent the removal of O-GlcNAc moieties during sample preparation.

Materials:

-

Treated and control cell pellets or plates

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Immediately before use, add:

-

Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)

-

OGA inhibitor (e.g., 50 µM Thiamet-G or PUGNAc)

-

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

Procedure:

-

Cell Lysis (Adherent Cells): Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Cell Lysis (Suspension Cells): Resuspend the washed cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate using a BCA protein assay.

-

Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the desired amount of protein lysate (e.g., 20-30 µg per lane). Boil the samples at 95-100°C for 5 minutes.

-

Storage: The prepared samples can be used immediately for Western blotting or stored at -80°C for future use.

Protocol 3: Western Blotting for Detection of O-GlcNAcylation

This protocol provides a standard procedure for detecting total O-GlcNAcylated proteins by Western blotting.

Materials:

-

Prepared cell lysates

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) diluted in blocking buffer.

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG/IgM, as appropriate for the primary antibody, diluted in blocking buffer.

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

SDS-PAGE: Load 20-30 µg of protein per lane and run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (a typical starting dilution is 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (a typical starting dilution is 1:5000) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

-

Imaging: Acquire the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the total O-GlcNAc signal in each lane to a loading control (e.g., β-actin or GAPDH) to determine the relative fold increase in O-GlcNAcylation.

Mandatory Visualizations

Caption: Workflow for increasing and analyzing cellular O-GlcNAcylation.

Caption: this compound inhibits OGA, increasing O-GlcNAcylated proteins.

Caption: O-GlcNAcylation of p65 promotes NF-κB activation.[8]

Caption: O-GlcNAcylation of YAP promotes its nuclear translocation and activity.[4][9]

References

- 1. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]